An In-depth Technical Guide to 1,6-Naphthyridine-2-carboximidamide Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,6-Naphthyridine-2-carboximidamide Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,6-Naphthyridine-2-carboximidamide hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including anticancer and antiviral properties.[1][2][3] This document delves into the core chemical properties, proposed synthetic pathways, and state-of-the-art characterization methodologies for the title compound. Furthermore, it explores its potential applications, particularly as a building block for protein degraders, contextualized by the established biological activities of related naphthyridine derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in modern medicinal chemistry.[4][5] Their rigid structure and the strategic placement of nitrogen atoms allow them to act as versatile ligands for a multitude of biological receptors, earning them the status of a privileged scaffold.[4][5] The 1,6-naphthyridine isomer, in particular, is a core component of numerous pharmacologically active molecules with demonstrated efficacy as anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial agents.[1]
1,6-Naphthyridine-2-carboximidamide hydrochloride emerges from this important class of compounds. It is commercially available as a building block for protein degraders, suggesting its utility in the synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[6] The carboximidamide moiety (an amidine) is a strong basic group that can participate in crucial hydrogen bonding interactions, making it an attractive functional group for molecular recognition at protein-protein interfaces. This guide will illuminate the fundamental properties and scientific context necessary to effectively utilize this promising chemical entity.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its successful application in research and development.
Core Chemical Data
The essential physicochemical data for 1,6-Naphthyridine-2-carboximidamide hydrochloride are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₉ClN₄ | [6] |
| Molecular Weight | 208.65 g/mol | [6] |
| CAS Number | 1179360-44-1 | [6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | ≥95% | [6] |
| Storage | Store at room temperature | [3] |
Chemical Structure
The hydrochloride salt form enhances the compound's stability and potential for aqueous solubility, which is advantageous for handling and for certain biological assays.
Caption: Structure of 1,6-Naphthyridine-2-carboximidamide Hydrochloride.
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
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H302/H332: Harmful if swallowed or if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area (P261), and wearing protective gloves/clothing/eye protection/face protection (P280).[6]
Synthesis and Structural Characterization
While 1,6-Naphthyridine-2-carboximidamide hydrochloride is commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles.
Proposed Synthetic Workflow
A logical synthetic approach involves the construction of the naphthyridine core, followed by functionalization at the C2 position. The key transformation is the conversion of a nitrile to a carboximidamide, commonly achieved via the Pinner reaction.
Caption: Proposed synthetic workflow for the target compound.
Key Transformation: The Pinner Reaction Protocol
The conversion of the nitrile intermediate (1,6-Naphthyridine-2-carbonitrile) to the final product is the cornerstone of this synthesis. The Pinner reaction provides a reliable method for this transformation.
Expert Insight: The Pinner reaction proceeds via an imidate ester intermediate. By first reacting the nitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas), we form a stable alkyl imidate hydrochloride salt. This intermediate is then reacted with ammonia to yield the desired amidine hydrochloride. This two-step process offers high control and generally good yields.
Protocol: Synthesis of 1,6-Naphthyridine-2-carboximidamide hydrochloride from 1,6-Naphthyridine-2-carbonitrile
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Preparation: Vigorously dry all glassware. Ensure all solvents and reagents are anhydrous.
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Imidate Formation:
-
Suspend 1,6-Naphthyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M).
-
Cool the suspension to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the stirred suspension until saturation is achieved.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvent under reduced pressure to yield the crude ethyl imidate hydrochloride salt.
-
-
Ammonolysis:
-
Dissolve the crude imidate salt in anhydrous ethanol.
-
Cool the solution to 0°C.
-
Bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in ethanol (e.g., 7N in MeOH, 2-3 eq).
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Allow the reaction to stir at room temperature for 4-8 hours.
-
The product, 1,6-Naphthyridine-2-carboximidamide hydrochloride, will often precipitate from the solution.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove impurities.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
-
Structural Verification: A Self-Validating System
Confirmation of the final structure is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure identity and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the 1,6-naphthyridine core. Based on data for the parent 1,6-naphthyridine, aromatic protons are expected in the δ 7.5-9.3 ppm range.[7] The introduction of the C2-substituent will shift adjacent protons. The broad signals for the -NH₂ and =NH protons of the carboximidamide group, which may exchange with D₂O, will also be present.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 unique carbon atoms, with aromatic signals typically appearing between δ 120-160 ppm and the carboximidamide carbon appearing further downfield (~165 ppm).
-
High-Resolution Mass Spectrometry (HRMS): HRMS (ESI+) will be used to confirm the exact mass of the protonated free base (C₉H₈N₄), which has a calculated monoisotopic mass of 172.0749.[8] The observed mass should be within a 5 ppm error.
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HPLC Analysis: Purity is assessed using reverse-phase HPLC, with the goal of achieving ≥95% purity as specified by commercial suppliers.[6]
Potential Applications in Drug Discovery
The classification of 1,6-Naphthyridine-2-carboximidamide hydrochloride as a "protein degrader building block" positions it at the forefront of targeted protein degradation, a revolutionary therapeutic modality.[6]
Role in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The carboximidamide group of the title compound is well-suited to act as a hydrogen-bond donor and acceptor, making it a candidate for incorporation into novel E3 ligase ligands or as a fragment for binding to new protein targets.
Caption: Conceptual role in a PROTAC-mediated protein degradation pathway.
Mechanistic Insights from Related Analogs
The broader family of 1,6-naphthyridines provides compelling evidence for the scaffold's therapeutic potential.
-
Enzyme Inhibition: Derivatives such as 8-hydroxy-(1,6)-naphthyridine-7-carboxamides are potent inhibitors of HIV-1 integrase.[9] This activity is attributed to the ability of the naphthyridine core and adjacent functional groups to chelate essential metal ions in the enzyme's active site. Similarly, related compounds inhibit the pUL89 endonuclease of human cytomegalovirus (HCMV), further highlighting their potential as antiviral agents.[10]
-
Cytotoxic Activity: Numerous benzo[b][7][11]naphthyridine carboxamide derivatives have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[12][13]
-
Kinase Inhibition: Substituted 1,6-naphthyridines have been patented as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative and kidney diseases.[14]
This body of evidence strongly suggests that the 1,6-naphthyridine core is a versatile platform for engaging with diverse and therapeutically relevant biological targets.
Conclusion
1,6-Naphthyridine-2-carboximidamide hydrochloride is a well-defined chemical entity with a robust foundation in medicinal chemistry. Its physicochemical properties, coupled with a plausible synthetic route and clear methods for characterization, make it an accessible and reliable tool for researchers. The compound's primary value lies in its potential as a molecular building block for targeted protein degraders and other complex therapeutic agents. The extensive history of pharmacological activity associated with the 1,6-naphthyridine scaffold provides a strong rationale for its continued exploration and application in the development of next-generation medicines. Future work should focus on incorporating this fragment into combinatorial libraries for screening and leveraging its unique electronic and steric properties in rational drug design campaigns.
References
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- ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
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